3-(Tetrahydro-2H-pyran-3-YL)propan-1-amine

Description

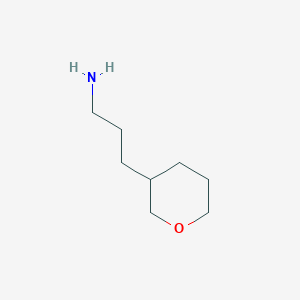

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

3-(oxan-3-yl)propan-1-amine |

InChI |

InChI=1S/C8H17NO/c9-5-1-3-8-4-2-6-10-7-8/h8H,1-7,9H2 |

InChI Key |

IINHNEVRTARRSC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)CCCN |

Origin of Product |

United States |

Contextual Significance in Contemporary Organic Synthesis

In the realm of modern organic synthesis, the demand for functionalized building blocks that can be readily incorporated into more complex molecular frameworks is paramount. 3-(Tetrahydro-2H-pyran-3-YL)propan-1-amine represents such a building block, offering two distinct points of chemical reactivity: the nucleophilic primary amine and the stable, yet potentially modifiable, tetrahydropyran (B127337) ring.

The tetrahydropyran (THP) moiety is a prevalent feature in a vast array of biologically active natural products, including marine toxins and polyether antibiotics. google.comsigmaaldrich.com This recurrence in nature has made the THP scaffold a desirable target for synthetic chemists. Furthermore, derivatives of tetrahydropyran are widely utilized as protecting groups for alcohols in multi-step syntheses due to their stability under a variety of reaction conditions and their straightforward removal via acid-catalyzed hydrolysis. pharmaffiliates.com

Primary amines are foundational to the synthesis of a myriad of organic compounds. nih.govresearchgate.net Their basicity and nucleophilicity allow them to participate in a wide range of chemical transformations, including acylation, alkylation, and the formation of imines and enamines. nih.gov They are crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers. researchgate.net The presence of a primary amine in this compound, therefore, earmarks it as a versatile precursor for the synthesis of more elaborate molecules.

Hierarchical Role Within Amine and Cyclic Ether Chemistry

From a hierarchical perspective, 3-(Tetrahydro-2H-pyran-3-YL)propan-1-amine can be classified as a primary alkylamine. The nitrogen atom is bonded to a single alkyl substituent, which in this case is a propyl group substituted with a tetrahydropyran (B127337) ring. Primary amines are distinguished from secondary and tertiary amines by the presence of two hydrogen atoms on the nitrogen, which influences their reactivity, particularly in hydrogen bonding and in reactions where proton transfer is a key step. sigmaaldrich.com

Simultaneously, the compound is a derivative of tetrahydropyran, a saturated six-membered cyclic ether. The oxygen atom within the ring influences the molecule's polarity and its potential to act as a hydrogen bond acceptor. The substitution at the 3-position of the tetrahydropyran ring is a key structural feature, distinguishing it from the more commonly discussed 2- or 4-substituted derivatives. This specific substitution pattern can impart unique stereochemical properties to the molecule and its derivatives.

Fundamental Structural Elements and Their Research Implications

Direct Synthesis Strategies

Direct synthetic routes to this compound focus on the efficient assembly of the target molecule from readily available starting materials. These strategies often involve either the initial formation of the tetrahydropyran ring followed by the elaboration of the side chain, or the concurrent construction of both moieties.

Catalytic Approaches to the Propanamine Moiety

A key transformation in the synthesis of this compound is the formation of the primary amine. A common and efficient method for this is the catalytic hydrogenation of a nitrile precursor, 3-(tetrahydro-2H-pyran-3-yl)propanenitrile. This reduction is a well-established and industrially viable process.

The catalytic hydrogenation of nitriles to primary amines is a cornerstone of amine synthesis, offering high yields and selectivity under optimized conditions. A variety of catalysts are effective for this transformation, with the choice of catalyst and reaction conditions being crucial to minimize the formation of secondary and tertiary amine byproducts.

Catalysts and Conditions for Nitrile Reduction:

| Catalyst | Typical Conditions | Selectivity for Primary Amine |

| Raney Nickel | High pressure H₂, elevated temperature, often with NH₃ to suppress secondary amine formation. | Good to Excellent |

| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., ethanol, methanol), room or elevated temperature. | Good |

| Platinum Dioxide (PtO₂) | H₂ gas, acidic or neutral conditions. | High |

| Rhodium on Alumina (Rh/Al₂O₃) | H₂ gas, can be performed at lower pressures and temperatures. acs.org | High |

The reaction proceeds via the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile. The use of ammonia (B1221849) or a basic medium can help to suppress the formation of secondary amines by competing with the newly formed primary amine for reaction with the intermediate imine.

Another approach involves the use of stoichiometric reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). While highly effective, this method is less suitable for large-scale synthesis due to the handling requirements of the pyrophoric reagent and the generation of stoichiometric waste.

Multistep Reaction Sequences for Tetrahydropyran Ring Formation

The construction of the 3-substituted tetrahydropyran ring is a critical aspect of the synthesis. Several multistep sequences can be envisioned, often starting from more readily available precursors like dihydropyrans. beilstein-journals.orgnih.gov

One plausible route begins with 3,4-dihydro-2H-pyran. A hydroformylation reaction, catalyzed by a rhodium or cobalt complex, can introduce a formyl group at the 3-position, although regioselectivity can be a challenge. The resulting aldehyde can then undergo a Wittig reaction or a Horner-Wadsworth-Emmons reaction with a two-carbon ylide to form an α,β-unsaturated ester. Subsequent reduction of the double bond and the ester would yield a propanol (B110389) side chain, which can then be converted to the amine.

Alternatively, a Michael addition of a cyanide nucleophile to a 3-substituted α,β-unsaturated ketone or ester on a dihydropyran ring could install the cyanoethyl group. Subsequent reduction of the double bond and the nitrile would then yield the target molecule.

Prins cyclization is another powerful method for constructing tetrahydropyran rings. organic-chemistry.org The reaction of a homoallylic alcohol with an aldehyde, catalyzed by a Brønsted or Lewis acid, can lead to the formation of a substituted tetrahydropyran. By carefully selecting the starting materials, a precursor to the propanamine side chain can be incorporated.

Enantioselective and Diastereoselective Synthesis Protocols

The 3-position of the tetrahydropyran ring in the target molecule is a stereocenter. Therefore, enantioselective and diastereoselective synthetic methods are crucial for the preparation of stereochemically pure isomers.

Enantioselective Approaches:

Asymmetric synthesis of substituted tetrahydropyrans can be achieved through various catalytic methods. whiterose.ac.uk For instance, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated system on a prochiral dihydropyran precursor, catalyzed by a chiral organocatalyst or a metal complex with a chiral ligand, can establish the stereocenter at the 3-position with high enantiomeric excess. rsc.orgnih.gov

Another strategy involves the enantioselective reduction of a 3-substituted dihydropyran containing a ketone or an imine. Biocatalytic reductions using enzymes such as alcohol dehydrogenases can also provide high levels of stereocontrol. mdpi.com

Diastereoselective Approaches:

When multiple stereocenters are present, diastereoselective control becomes critical. The diastereoselective synthesis of substituted tetrahydropyrans can be achieved through substrate-controlled reactions, where the existing stereochemistry of the starting material directs the formation of new stereocenters. beilstein-journals.orgnih.gov For example, the hydrogenation of a substituted dihydropyran often proceeds with high diastereoselectivity, with the hydrogen atoms adding to the less sterically hindered face of the double bond.

Indium trichloride-mediated cyclizations of homoallyl alcohols with aldehydes have been shown to produce polysubstituted tetrahydropyrans with excellent diastereoselectivity, where the stereochemical outcome is dependent on the geometry of the starting homoallylic alcohol. whiterose.ac.uk

Precursor and Intermediate Utility in Complex Molecule Construction

This compound is a valuable building block in organic synthesis due to the presence of two key functional motifs: a versatile primary amine and a tetrahydropyran scaffold. This combination allows for its use in the construction of more complex and biologically relevant molecules. ijprt.orgdntb.gov.ua

Preparation of Functionalized Tetrahydropyran Derivatives

The primary amine of this compound serves as a handle for further functionalization, allowing for the synthesis of a diverse range of tetrahydropyran derivatives.

N-Alkylation and N-Arylation:

The primary amine can undergo N-alkylation with various alkyl halides or through reductive amination with aldehydes and ketones to yield secondary and tertiary amines. organic-chemistry.orgresearchgate.netgoogle.comnih.govrsc.org These reactions are fundamental in modifying the steric and electronic properties of the amine, which can be crucial for tuning the biological activity of the final compound.

Amide Bond Formation:

The amine readily participates in amide coupling reactions with carboxylic acids, acid chlorides, or activated esters to form amides. researchgate.netnih.govorganic-chemistry.orgucl.ac.ukdntb.gov.ua This is one of the most common reactions in medicinal chemistry for the synthesis of pharmaceutical compounds. A wide array of coupling reagents, such as carbodiimides (e.g., EDC) or phosphonium (B103445) salts (e.g., HATU), can be employed to facilitate this transformation.

Construction of Diverse Amine-Bearing Scaffolds

The tetrahydropyran ring in this compound provides a rigid and defined scaffold that can be incorporated into larger molecular architectures. The propanamine side chain acts as a linker to connect the tetrahydropyran core to other molecular fragments.

This building block can be utilized in the synthesis of libraries of compounds for drug discovery, where the tetrahydropyran moiety can influence properties such as solubility, metabolic stability, and receptor binding affinity. For example, it could be incorporated into molecules targeting G-protein coupled receptors or ion channels, where the spatial arrangement of functional groups is critical for activity. The ability to modify the amine allows for the introduction of various pharmacophores and the exploration of structure-activity relationships.

Mechanistic Elucidation of Synthetic Transformations

Detailed Reaction Mechanisms in Amination Reactions

The formation of the primary amine in this compound can be achieved through several key amination strategies. The mechanisms for these reactions, particularly nitrile reduction and reductive amination, are well-understood processes in organic chemistry.

Reduction of 3-(Tetrahydro-2H-pyran-3-YL)propanenitrile:

A prominent pathway to synthesize the target compound is through the reduction of the corresponding nitrile, 3-(Tetrahydro-2H-pyran-3-YL)propanenitrile. This transformation can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation.

The mechanism using LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. libretexts.org This initial attack breaks one of the pi bonds of the carbon-nitrogen triple bond, forming an intermediate imine anion, which is stabilized by complexation with the aluminum species. A second hydride transfer then reduces the imine intermediate to a dianion. libretexts.org The reaction is completed by a workup step with water or dilute acid, which protonates the dianion to yield the final primary amine.

Alternatively, catalytic hydrogenation can be employed. In this process, the nitrile and hydrogen gas are adsorbed onto the surface of a metal catalyst (such as Palladium, Platinum, or Nickel). The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond until the primary amine is formed.

Reductive Amination of 3-(Tetrahydro-2H-pyran-3-YL)propanal:

Another viable synthetic route is the reductive amination of 3-(Tetrahydro-2H-pyran-3-YL)propanal. This one-pot reaction involves the initial formation of an imine from the aldehyde and ammonia, followed by its immediate reduction to the amine. masterorganicchemistry.com

The mechanism begins with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine. Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water). Subsequent elimination of water leads to the formation of a protonated imine, or iminium ion. This iminium ion is then reduced in situ by a reducing agent present in the reaction mixture. masterorganicchemistry.com The hydride attacks the electrophilic carbon of the C=N bond, yielding the final primary amine.

Direct Alkylation of Ammonia:

While possible in principle, the synthesis via direct alkylation of ammonia with a suitable substrate like 3-(tetrahydro-2H-pyran-3-yl)propyl halide is generally less favored. The mechanism is a standard nucleophilic aliphatic substitution (SN2) reaction where ammonia acts as the nucleophile. wikipedia.org However, the primary amine product is itself a nucleophile and can compete with ammonia to react with the alkyl halide. masterorganicchemistry.com This leads to overalkylation, resulting in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, which complicates purification and reduces the yield of the desired primary amine. wikipedia.orgyoutube.com

Influence of Catalysts and Reagents on Reaction Pathways

The choice of catalysts and reagents is critical in directing the reaction towards the desired product with high yield and selectivity. Their influence is evident in both the reduction and reductive amination pathways.

In Nitrile Reduction:

In the reduction of 3-(Tetrahydro-2H-pyran-3-YL)propanenitrile, the choice of reducing agent is a key factor.

Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent. It effectively reduces nitriles to primary amines but will also reduce other functional groups like esters or carboxylic acids if present in the molecule. Its high reactivity necessitates anhydrous conditions as it reacts violently with water.

Catalytic Hydrogenation (H₂/Catalyst): This method offers a milder alternative. The choice of catalyst can influence the reaction conditions (temperature and pressure) and selectivity.

Palladium (Pd), Platinum (Pt), or Nickel (Ni): These are commonly used catalysts for nitrile hydrogenation. The reaction often requires elevated temperature and pressure. researchgate.net

Rhodium (Rh) catalysts: These can also be employed and may offer different selectivity profiles. The presence of basic substances is sometimes used in conjunction with rhodium catalysts in a two-phase solvent system to improve the yield of the primary amine.

Interactive Data Table: Comparison of Reagents for Nitrile Reduction

| Reagent/Catalyst | Precursor | Conditions | Advantages | Disadvantages |

| LiAlH₄ | 3-(Tetrahydro-2H-pyran-3-YL)propanenitrile | Anhydrous ether (e.g., diethyl ether, THF), followed by aqueous/acidic workup | High reactivity, excellent yields | Reacts with protic solvents, reduces many other functional groups, requires careful handling |

| H₂/Pd, Pt, or Ni | 3-(Tetrahydro-2H-pyran-3-YL)propanenitrile | Elevated temperature and pressure | Milder than LiAlH₄, can be more selective, industrially scalable | May require high pressure/temperature, potential for side reactions depending on catalyst |

| H₂/Rh | 3-(Tetrahydro-2H-pyran-3-YL)propanenitrile | Hydrogen pressure, often with a basic substance in a two-phase solvent system | Can provide high yields of primary amines | Catalyst can be expensive |

In Reductive Amination:

For the reductive amination of 3-(Tetrahydro-2H-pyran-3-YL)propanal, the selection of the reducing agent is crucial for the success of the one-pot reaction. The ideal reagent should selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde. masterorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN): This is a widely used reagent for reductive amination. It is less reactive than sodium borohydride (B1222165) (NaBH₄) and is stable in mildly acidic conditions (pH ~4-5), which are optimal for imine formation. Its key advantage is its ability to selectively reduce the protonated imine (iminium ion) much faster than it reduces the aldehyde or ketone, thus preventing the formation of alcohols as byproducts. masterorganicchemistry.comorganic-chemistry.org

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent that has become a popular alternative to NaBH₃CN, partly due to the toxicity concerns associated with cyanide. It is particularly effective for the reductive amination of a wide range of aldehydes and ketones. masterorganicchemistry.com

Catalytic Hydrogenation (H₂/Catalyst): This method can also be used for reductive amination. The aldehyde, ammonia, and a catalyst (like Ni, Pd, or Pt) are mixed under a hydrogen atmosphere. The catalyst facilitates both the imine formation and its subsequent reduction.

The presence of acids, either Brønsted or Lewis acids, can act as catalysts to accelerate the initial formation of the imine or enamine intermediates by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. researchgate.net

Interactive Data Table: Comparison of Reagents for Reductive Amination

| Reagent/Catalyst | Precursor | Conditions | Advantages | Disadvantages |

| NaBH₃CN / NH₃ | 3-(Tetrahydro-2H-pyran-3-YL)propanal | Mildly acidic (pH ~4-5) | High selectivity for iminium ion over aldehyde, one-pot procedure | Toxic cyanide byproduct |

| NaBH(OAc)₃ / NH₃ | 3-(Tetrahydro-2H-pyran-3-YL)propanal | Often in aprotic solvents like CH₂Cl₂ or DCE | Mild, highly selective, non-toxic byproducts, broad applicability | More expensive than NaBH₄ |

| H₂/Catalyst (e.g., Ni) / NH₃ | 3-(Tetrahydro-2H-pyran-3-YL)propanal | Hydrogen pressure, often with heating | Atom economical, avoids hydride reagents, suitable for large-scale synthesis | May require specialized high-pressure equipment, potential for over-reduction of other functional groups |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and stereochemistry of 3-(tetrahydro-2H-pyran-3-yl)propan-1-amine.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of multiplets corresponding to the protons of the tetrahydropyran (B127337) ring and the propyl amine side chain. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The protons on the carbon next to the nitrogen (C1') and the protons on the carbons adjacent to the ring oxygen (C2, C6) are expected to be the most deshielded. The NH₂ protons of the primary amine would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would be influenced by their proximity to the heteroatoms. The carbons bonded to the oxygen (C2, C6) and the nitrogen (C1') would resonate at lower fields (higher ppm values) compared to the other aliphatic carbons.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (CH₂) | 3.0 - 4.0 | 65 - 75 |

| C3 (CH) | 1.5 - 2.0 | 30 - 40 |

| C4 (CH₂) | 1.2 - 1.8 | 20 - 30 |

| C5 (CH₂) | 1.2 - 1.8 | 20 - 30 |

| C6 (CH₂) | 3.0 - 4.0 | 65 - 75 |

| C1' (CH₂) | 2.5 - 3.0 | 40 - 50 |

| C2' (CH₂) | 1.4 - 1.8 | 25 - 35 |

| C3' (CH₂) | 1.3 - 1.7 | 30 - 40 |

| NH₂ | 1.0 - 3.0 (broad singlet) | - |

Note: These are estimated ranges and actual experimental values may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons on C1' and C2', and between C2' and C3'. Within the tetrahydropyran ring, correlations would be observed between the protons on adjacent carbons (e.g., H-2 with H-3, H-3 with H-4, etc.), helping to trace the carbon framework.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each peak in the HMQC spectrum would link a specific proton signal to its corresponding carbon signal from the one-dimensional spectra, allowing for the definitive assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (if any) and for piecing together different fragments of the molecule. For this compound, HMBC would show correlations between the protons on C3' and the ring carbon C3, as well as C2 and C4, confirming the attachment point of the propyl chain to the tetrahydropyran ring.

Expected 2D NMR Correlations

| Experiment | Correlating Protons | Correlating Carbons/Protons | Information Gained |

| COSY | H on C1' | H on C2' | Connectivity of the propyl chain |

| H on C2' | H on C3' | ||

| H on C3' | H on C3 | Attachment of side chain to the ring | |

| H within the THP ring | Adjacent H in the THP ring | Structure of the tetrahydropyran ring | |

| HMQC | All CH, CH₂ protons | Directly attached C atoms | C-H one-bond correlations |

| HMBC | H on C3' | C2, C3, C4 | Connectivity between side chain and ring |

| H on C1' | C2', C3' | Confirmation of propyl chain structure | |

| H on C2, C6 | C3, C5 | Confirmation of ring structure |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula (C₈H₁₇NO). The fragmentation pattern observed in the mass spectrum would provide further structural information. Cleavage of the C-C bond alpha to the nitrogen atom (a common fragmentation pathway for amines) would be expected, leading to the formation of a stable iminium ion. Another likely fragmentation would involve the loss of the propyl amine side chain from the tetrahydropyran ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Primary Amine) | Symmetric and Asymmetric Stretching | 3300 - 3500 (two bands) |

| N-H (Primary Amine) | Bending (Scissoring) | 1590 - 1650 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C-O (Ether) | Stretching | 1050 - 1150 |

| C-N (Alkyl Amine) | Stretching | 1000 - 1250 |

The presence of two distinct bands in the N-H stretching region would be a clear indication of the primary amine group. The strong C-O stretching band would confirm the presence of the ether linkage within the tetrahydropyran ring.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, including precise bond lengths, bond angles, and conformational details. If this compound or a suitable crystalline derivative could be synthesized, X-ray diffraction analysis would offer an unambiguous three-dimensional model of the molecule in the solid state. However, there is no publicly available information to indicate that such a study has been performed on this compound.

Theoretical and Computational Chemistry Investigations of 3 Tetrahydro 2h Pyran 3 Yl Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. researchgate.netirjet.net For 3-(Tetrahydro-2H-pyran-3-YL)propan-1-amine, these calculations provide insights into its stable conformations, electron distribution, and orbital energies.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.comchemistrysteps.com The flexibility of this compound arises from the non-planar tetrahydropyran (B127337) (THP) ring and the rotatable propan-1-amine side chain.

The THP ring, like cyclohexane, can adopt several conformations, primarily the chair, boat, and twist (or twist-boat) forms. researchgate.net Computational studies on the parent tetrahydropyran ring have established the chair conformation as the most stable energy minimum. researchgate.net The energy difference between the chair and higher-energy conformers like the twist and boat forms is significant, indicating a strong preference for the chair geometry. researchgate.net The transition state between the chair and the 2,5-twist conformation is calculated to be approximately 11 kcal/mol higher in energy than the chair conformer. researchgate.net

For this compound, the propan-1-amine substituent at the C3 position can be either axial or equatorial. The relative stability of these two orientations is determined by steric and electronic factors. Generally, for substituted cyclohexanes and related heterocycles, bulky substituents prefer the equatorial position to minimize steric hindrance. openstax.org Quantum chemical calculations are used to optimize the geometry of both the axial and equatorial conformers to determine the global energy minimum.

Table 1: Calculated Relative Energies of Tetrahydropyran Conformers This table presents typical relative energy values for the parent tetrahydropyran ring, as determined by various levels of theory. The actual values for the substituted compound may vary.

| Conformation | ΔE (kcal/mol) - DFT/B3LYP | ΔE (kcal/mol) - MP2 |

| Chair | 0.00 (Reference) | 0.00 (Reference) |

| 2,5-Twist | 5.84 - 5.95 | 5.78 - 6.10 |

| 1,4-Boat | 6.23 - 6.46 | 6.76 - 7.16 |

| Data derived from computational studies on tetrahydro-2H-pyran. researchgate.net |

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule, which is crucial for predicting how it will interact with other species, such as biological receptors or reactants. researchgate.net The MEP map for this compound would show regions of negative potential (electron-rich, colored in red) and positive potential (electron-poor, colored in blue). The most negative potential is expected around the lone pair of the oxygen atom in the pyran ring and the nitrogen atom of the amine group, making these sites susceptible to electrophilic attack and key for hydrogen bond formation. researchgate.net The hydrogen atoms of the amine group would represent regions of positive potential, indicating their role as hydrogen bond donors.

Frontier Orbital Analysis (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular reactivity; a smaller gap suggests higher reactivity. irjet.net For this compound, the HOMO is likely localized on the nitrogen and oxygen atoms due to their lone pairs of electrons. The LUMO would be distributed over the sigma anti-bonding orbitals. Analysis of these orbitals helps in understanding the molecule's chemical stability and its potential role in charge-transfer interactions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with the surrounding environment, such as a solvent. nih.govresearchgate.net An MD simulation of this compound in an aqueous solution would reveal how the molecule moves and how it interacts with water molecules.

Key insights from MD simulations would include:

Hydrogen Bonding: The amine group (-NH2) and the pyran oxygen are both capable of forming hydrogen bonds with water molecules, acting as hydrogen bond acceptors and, in the case of the amine, donors. researchgate.net MD simulations can quantify the number and lifetime of these hydrogen bonds, which significantly influences the molecule's solubility and conformational preferences in water. academie-sciences.fr

Solvation Shell: The simulations would characterize the structure of water molecules around the solute, known as the solvation shell. Analysis using radial distribution functions (RDFs) can show the probable distances between atoms on the solute and the solvent molecules, revealing the strength and nature of the interactions. academie-sciences.fr

Conformational Flexibility: Over the course of a simulation, the molecule explores various conformations. MD can track the transitions between different rotamers of the side chain and potential puckering of the pyran ring, providing a dynamic view that complements the static picture from quantum chemical calculations. nih.gov

Structure-Activity Relationship (SAR) Studies based on Molecular Interaction Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. drugdesign.org For this compound and its derivatives, SAR investigations are crucial for optimizing interactions with a specific biological target, such as a receptor or enzyme.

In the context of pyran derivatives designed as ligands for monoamine transporters, research has shown that the position and nature of substituents on the pyran ring are critical for activity. nih.govresearchgate.net For example, in a study on related (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivatives, extending the side chain at the 3-position (analogous to the position of the propan-1-amine group) led to a loss of activity at dopamine, serotonin, and norepinephrine (B1679862) transporters. nih.govresearchgate.net Conversely, modifications at the 6-position resulted in improved activity, indicating that this region of the molecule is more tolerant to substitution and may engage in favorable interactions with the target protein. nih.govresearchgate.net

Molecular interaction modeling, such as molecular docking, can be used to rationalize these SAR findings. By computationally placing the molecule into the binding site of a target protein, researchers can visualize the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding affinity. This modeling can explain why certain modifications enhance activity while others diminish it.

Table 2: General SAR Trends for 3,6-Disubstituted Tetrahydropyran Derivatives

| Modification Position | General Effect on Activity (at Monoamine Transporters) | Rationale from Molecular Modeling |

| C3 Side-Chain Extension | Decrease in activity | Potential for steric clashes within the binding pocket. nih.govresearchgate.net |

| C6 Side-Chain Extension | Increase in activity | Favorable interactions with a hydrophobic pocket of the transporter. nih.gov |

| Introduction of Glycosidic Moiety | Potent and selective activity (e.g., for NET) | The glycosidic group may form specific hydrogen bonds or other interactions. nih.gov |

| Data derived from studies on related pyran derivatives. nih.govresearchgate.net |

In Silico Prediction of Reaction Pathways and Transition States

In silico methods can be employed to predict the likely metabolic pathways or chemical degradation routes of a molecule. nih.gov This involves computationally modeling potential reactions, such as oxidation by cytochrome P450 enzymes or hydrolysis. By calculating the activation energies and identifying the transition state structures for various potential reaction pathways, chemists can predict the most likely metabolites or degradation products.

For this compound, potential metabolic transformations that could be investigated computationally include:

N-dealkylation or oxidation of the amine group.

Hydroxylation at various positions on the pyran ring or alkyl chain.

Ring-opening of the tetrahydropyran moiety.

These computational predictions serve as a valuable guide for experimental metabolic studies, helping to identify potential products before synthesis and testing. nih.gov This approach is a cornerstone of modern toxicology and drug development, allowing for the early identification of potentially reactive or toxic metabolites.

Applications of 3 Tetrahydro 2h Pyran 3 Yl Propan 1 Amine As a Versatile Chemical Building Block

Role in the Synthesis of Architecturally Complex Organic Molecules

The synthesis of complex, three-dimensional molecules is a cornerstone of modern medicinal chemistry and drug discovery. The inclusion of saturated heterocyclic scaffolds, such as the tetrahydropyran (B127337) ring, is a key strategy for creating compounds with improved physicochemical properties compared to flat aromatic structures. acs.org

Building blocks that combine a rigid or semi-rigid scaffold with reactive functional groups are highly valuable. The 3-(Tetrahydro-2H-pyran-3-YL)propan-1-amine structure contains a chiral tetrahydropyran ring, providing a defined three-dimensional architecture, and a flexible propanamine side chain, which offers a reactive primary amine for further chemical modification. sigmaaldrich.com

Functionalized tetrahydropyran scaffolds are actively used in drug discovery to generate libraries of sp³-rich compounds. nih.gov For instance, synthetic routes like the Prins cyclization are employed to create functionalized tetrahydropyrans, which can then be elaborated into more complex structures. nih.govorganic-chemistry.org The primary amine group in a molecule like this compound can undergo a wide range of chemical transformations, including:

Amidation: Reaction with carboxylic acids or their derivatives to form amides.

Alkylation: Introduction of alkyl or aryl groups on the nitrogen atom.

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Heterocycle Formation: Serving as a key component in the synthesis of nitrogen-containing heterocycles like pyrrolidines or imidazoles. nih.govorganic-chemistry.org

These reactions allow chemists to attach the tetrahydropyran scaffold to other molecular fragments, enabling the construction of architecturally complex and diverse molecules for screening in drug discovery programs. sciencedaily.commdpi.com

Utility in the Rational Design and Synthesis of Novel Chemical Ligands

Rational drug design relies on creating molecules that can bind with high affinity and selectivity to specific biological targets, such as enzymes or receptors. nih.govdovepress.com The structure of this compound contains key features that are advantageous for a chemical ligand.

The tetrahydropyran ring acts as a scaffold, holding functional groups in a specific spatial orientation. This is crucial for fitting into the binding pockets of proteins. nih.gov The ether oxygen within the THP ring and the nitrogen of the amine group can both act as hydrogen bond acceptors or donors, forming critical interactions that stabilize the ligand-protein complex. nih.gov

In structure-based drug design, computational methods like molecular docking are used to predict how a ligand will bind to its target. nih.govnih.gov The defined stereochemistry of a building block like this compound is essential for this process, as biological systems are highly sensitive to the three-dimensional shape of a molecule. Chiral tetrahydropyrans have been successfully designed and synthesized to act as inhibitors for enzymes like COX-1 and COX-2. nih.gov The primary amine provides a versatile handle to attach other pharmacophoric groups, allowing for the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity. enamine.net

| Structural Feature | Potential Interaction Type | Role in Ligand Binding |

|---|---|---|

| Primary Amine (-NH₂) | Hydrogen Bond Donor/Acceptor, Ionic Bonding (as -NH₃⁺) | Forms strong, directional interactions with amino acid residues like Aspartate or Glutamate. |

| Tetrahydropyran Ring Oxygen | Hydrogen Bond Acceptor | Interacts with hydrogen bond donors like Serine, Threonine, or backbone N-H groups. |

| Aliphatic C-H Groups | Hydrophobic/Van der Waals Interactions | Contributes to binding affinity by fitting into non-polar pockets of the target protein. |

| Flexible Propyl Linker | Conformational Adaptability | Allows the amine group to orient itself optimally within the binding site. |

Contribution to Agrochemical Research as an Intermediate for Active Compound Synthesis

The search for new and effective pesticides, herbicides, and fungicides is a critical area of chemical research. Amines are fundamental intermediates in the synthesis of a wide array of agrochemicals. Many biologically active molecules used in agriculture incorporate heterocyclic and amine functionalities to achieve their desired effect.

While there are no specific examples citing this compound in agrochemical synthesis, its structural components are relevant. For example, long-chain amines have been developed as effective fungicides. nih.gov Furthermore, heterocyclic structures are common in modern pesticides. The combination of the tetrahydropyran ring and the amine functional group makes this compound a plausible intermediate for creating novel active ingredients. The primary amine can be used to connect the THP scaffold to other known agrochemical toxophores or functional groups that modulate properties like solubility, soil mobility, and metabolic stability.

Applications in Material Science Research as a Precursor for Advanced Materials

In material science, bifunctional molecules are often used as monomers or cross-linking agents to create polymers and other advanced materials. Primary amines are reactive functional groups that can participate in polymerization reactions, most notably in the formation of polyamides (by reacting with dicarboxylic acids) and polyimides. acs.org

Amines can also serve as precursors for producing nitrogen-doped carbon materials, which have applications in energy storage devices like supercapacitors. mdpi.com The thermal decomposition of polymers derived from amine-containing precursors can yield carbon frameworks with embedded nitrogen atoms, enhancing their electrochemical properties. mdpi.com Additionally, primary amines have been studied for their role in the low-temperature synthesis of semiconductor nanocrystals, where they can act as hydrogen/proton donors. nih.gov Thiol-amine complexes are also being explored for the synthesis of nanomaterials for thermoelectric applications. acs.org

Given these precedents, this compound could theoretically be explored as a monomer or a surface-modifying agent. The presence of the bulky tetrahydropyran group could impart unique properties to a resulting polymer, such as altered solubility, thermal stability, or morphological characteristics. However, specific research into this application for this particular compound is not currently well-documented.

Q & A

Q. What are the standard synthetic routes for 3-(Tetrahydro-2H-pyran-3-YL)propan-1-amine, and how do their yields compare under different conditions?

The compound can be synthesized via Hofmann degradation of tetrahydro-2H-pyran-3-carboxamide derivatives, achieving high yields (~70–85%) under mild acidic conditions . Alternatively, cyclization reactions involving tetrahydrofuran intermediates and amine precursors are effective, though yields vary with catalyst choice (e.g., Pd/C vs. PtO₂) . Optimization requires adjusting reaction time, temperature, and solvent polarity (e.g., THF vs. DMF) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

1H/13C NMR is critical for confirming the tetrahydro-2H-pyran ring and propylamine chain, with characteristic shifts at δ 3.5–4.0 ppm (pyran oxygen proximity) and δ 2.6–3.0 ppm (amine protons) . HPLC-MS (≥95% purity) and FT-IR (C-O-C stretch at 1100 cm⁻¹) further validate purity and functional groups .

Q. How can researchers optimize the purity of this compound for pharmacological studies?

Post-synthesis purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization in ethanol/water mixtures . For advanced applications, preparative HPLC with reverse-phase C18 columns resolves enantiomeric impurities .

Q. What in vitro assays are recommended to evaluate its interaction with biological targets?

Radioligand binding assays (e.g., for GPCRs) and enzyme inhibition studies (e.g., kinase or protease targets) are standard. Use in silico docking (AutoDock Vina) to pre-screen binding affinities .

Advanced Research Questions

Q. How do solvent effects and catalyst choice impact enantioselective synthesis of chiral derivatives?

Chiral BINAP ligands with Pd catalysts in THF yield enantiomeric excess (ee) >90% for S-configuration derivatives. Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce ee due to solvolysis .

Q. What computational methods model the compound’s binding affinity to G-protein coupled receptors (GPCRs)?

Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) and density functional theory (DFT) predict interactions with CCR5 receptors. Key residues (e.g., Tyr 108, Glu 283) form hydrogen bonds with the amine group .

Q. How can structural modifications improve metabolic stability in preclinical studies?

Introduce fluorine substituents on the pyran ring to reduce CYP450-mediated oxidation. In vitro liver microsome assays (human/rat) quantify metabolic half-life, while plasma protein binding studies guide bioavailability adjustments .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

Perform comparative SAR studies using analogs with varied substituents (e.g., methyl, bromo, or methoxy groups). Validate via dose-response curves and orthogonal assays (e.g., antimicrobial vs. anti-inflammatory) to isolate confounding factors .

Q. How to design SAR studies for optimizing kinase selectivity?

Synthesize derivatives with pyridine or pyrazole substitutions and test against kinase panels (e.g., GSK-3β, CDK2). Use crystallography (PDB ID 1H8F) to map steric clashes and hydrogen-bonding patterns .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Scaling Hofmann degradation requires optimizing exothermic reactions (controlled cooling) and minimizing byproducts (e.g., over-reduction). Use flow chemistry for continuous production and real-time HPLC monitoring .

Notes

- Avoid sourcing from discontinued suppliers; prioritize custom synthesis .

- For imaging applications, derivatives with 18F labels (e.g., N-(3-[18F]fluorobenzyl) analogs) improve blood-brain barrier penetration .

- Cross-validate biological data using orthogonal assays (e.g., SPR vs. ITC) to address variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.